molecular formula C20H20BrN3O4S B2566963 1-(4-bromobenzenesulfonyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine CAS No. 1031933-05-7

1-(4-bromobenzenesulfonyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine

Cat. No.: B2566963
CAS No.: 1031933-05-7
M. Wt: 478.36
InChI Key: YVQJJSALQYRSRJ-UHFFFAOYSA-N
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Description

1-(4-Bromobenzenesulfonyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine is a complex organic compound that features a piperidine ring substituted with a 4-bromobenzenesulfonyl group and a 3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl group

Preparation Methods

The synthesis of 1-(4-bromobenzenesulfonyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Substitution on the piperidine ring: The piperidine ring is functionalized with the 4-bromobenzenesulfonyl group through a nucleophilic substitution reaction.

    Coupling of the oxadiazole and piperidine moieties: The final step involves coupling the 1,2,4-oxadiazole derivative with the substituted piperidine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Chemical Reactions Analysis

1-(4-Bromobenzenesulfonyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine can undergo various chemical reactions:

    Oxidation: The methoxy group on the phenyl ring can be oxidized to form a phenol derivative.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.

    Substitution: The bromine atom on the benzenesulfonyl group can be substituted with other nucleophiles, such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

1-(4-Bromobenzenesulfonyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its possible anti-inflammatory and anticancer properties.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding due to its complex structure and functional groups.

Mechanism of Action

The mechanism of action of 1-(4-bromobenzenesulfonyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonyl and oxadiazole groups. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds to 1-(4-bromobenzenesulfonyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine include:

    1-(4-bromobenzenesulfonyl)-piperidine: Lacks the oxadiazole and methoxyphenyl groups, making it less complex and potentially less active in certain applications.

    3-(3-methoxyphenyl)-1,2,4-oxadiazole: Lacks the piperidine and sulfonyl groups, which may reduce its utility in medicinal chemistry.

    1-(4-bromobenzenesulfonyl)-3-(3-phenyl)-piperidine: Similar structure but without the methoxy group, which can affect its chemical reactivity and biological activity.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

5-[1-(4-bromophenyl)sulfonylpiperidin-3-yl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O4S/c1-27-17-6-2-4-14(12-17)19-22-20(28-23-19)15-5-3-11-24(13-15)29(25,26)18-9-7-16(21)8-10-18/h2,4,6-10,12,15H,3,5,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQJJSALQYRSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)C3CCCN(C3)S(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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